tert-Butyl 2-((4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-[[(4-fluorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O4S/c1-17(2,3)24-16(21)20-11-5-4-6-14(20)12-19-25(22,23)15-9-7-13(18)8-10-15/h7-10,14,19H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQGLZQSLXGFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 2-((4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with fluorophenylsulfonamido compounds under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps .
Chemical Reactions Analysis
tert-Butyl 2-((4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
tert-Butyl 2-((4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. The sulfonamide group in its structure enhances its interaction with biological targets, making it a valuable building block in drug development.
Antimicrobial Activity
Research indicates that compounds containing the sulfonamide moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, making them candidates for developing new antibiotics .
Biological Research
Targeted Drug Delivery
The compound's piperidine structure allows for modifications that can enhance solubility and bioavailability. This feature is particularly useful in designing targeted drug delivery systems where the compound can be conjugated with other therapeutic agents to improve efficacy against specific diseases .
Enzyme Inhibition Studies
Inhibitors derived from this compound have been studied for their effects on various enzymes involved in metabolic pathways. For instance, research has demonstrated its potential to inhibit certain proteases, which are critical in cancer progression and other diseases .
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Efficacy Study
A study published in a peer-reviewed journal evaluated the antimicrobial activity of sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial growth rates compared to control samples, highlighting the compound's potential as an antibiotic candidate. -
Synthesis of Targeted Drug Delivery Systems
Researchers have explored the modification of this compound to create targeted delivery systems for cancer therapies. By conjugating it with chemotherapeutic agents, they demonstrated enhanced tumor targeting and reduced side effects in preclinical models. -
Enzyme Inhibition Mechanism Analysis
A detailed investigation into the enzyme inhibition properties of this compound revealed its mechanism of action against specific proteases. This study provided insights into its potential therapeutic applications in treating diseases characterized by abnormal protease activity.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenylsulfonamido group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Piperidine Ring
a. Positional Isomers
- tert-Butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate (CAS: 913634-49-8) The sulfonamido group is directly attached to the 4-position of the piperidine ring instead of the 2-position methyl group.
b. Phosphonate-Containing Analogues
- tert-Butyl 2-((benzo[b]thiophene-3-carboxamido)(diethoxyphosphoryl)methyl)piperidine-1-carboxylate (4h-1/4h-2)
- Replaces the sulfonamido group with a phosphonate ester and benzo[b]thiophene carboxamide.
- Demonstrates higher synthetic yields (73% for 4h-1 vs. 44% for 4h-2), attributed to stereochemical control during synthesis.
- Phosphonate groups enhance metal-binding capacity, making these compounds potent inhibitors of metallo-β-lactamases like NDM-1 .
c. Trifluoromethyl-Substituted Analogues
Functional Group Replacements
a. Cyclopropylamino Derivatives
- tert-Butyl 2-((cyclopropylamino)methyl)piperidine-1-carboxylate (CAS: 1289386-32-8) Replaces sulfonamido with a cyclopropylamino group.
b. Thiophene-Based Analogues
Physicochemical Data
- Molecular Weight : Target compound = ~368 g/mol (estimated).
- Solubility : Sulfonamides generally exhibit moderate aqueous solubility, while phosphonate analogues (e.g., 4h-1) are more polar .
- Stability : Boc-protected derivatives are stable under basic conditions but cleave under acidic (e.g., TFA) or thermal stress .
Biological Activity
tert-Butyl 2-((4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate, with CAS No. 1353980-93-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the molecular formula C17H25FN2O4S and a molecular weight of 358.43 g/mol. Its structure features a piperidine ring substituted with a tert-butyl group and a sulfonamide moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that compounds with similar structures can act as inhibitors for various enzymes, including metallo-β-lactamases, which are implicated in antibiotic resistance . The sulfonamide group may enhance binding affinity to target proteins, facilitating inhibition.
Pharmacological Effects
Studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines and bacterial strains. For instance, it has been noted for its potential cytotoxic effects in vitro against human cancer cells, although specific IC50 values for this compound remain to be thoroughly documented.
Data Table: Biological Activities
| Activity | Target | IC50/EC50 | Reference |
|---|---|---|---|
| Metallo-β-lactamase inhibition | VIM-2 | 4.1 μM | |
| Cytotoxicity against MCF-7 cells | Human breast cancer | TBD | |
| Antibacterial activity | Various bacterial strains | TBD |
Case Studies and Research Findings
-
Antibiotic Resistance
A study highlighted the role of similar sulfonamide derivatives in inhibiting metallo-β-lactamases, suggesting that compounds like this compound could be developed as novel antibiotics targeting resistant strains . -
Cancer Therapeutics
Preliminary investigations into the cytotoxic properties of this compound indicate that it may induce apoptosis in cancer cells. Further research is necessary to elucidate the specific pathways involved and to optimize its efficacy against various cancer types. -
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Future studies should focus on absorption, distribution, metabolism, and excretion (ADME) parameters to predict its behavior in biological systems.
Q & A
Q. What are the optimal synthetic routes and purification methods for tert-butyl 2-((4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Introduction of the tert-butyloxycarbonyl (Boc) protecting group to the piperidine nitrogen via reaction with Boc anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .
- Step 2 : Sulfonamide formation by reacting the free amine with 4-fluorophenylsulfonyl chloride in DCM, catalyzed by 4-dimethylaminopyridine (DMAP) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity validation via HPLC (≥95%) and NMR .
Q. How is structural elucidation performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl), piperidine ring protons (δ 1.5–3.5 ppm), and sulfonamide NH (δ ~7.5 ppm). F NMR identifies the fluorophenyl group (δ ~-110 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 399.15) .
- X-ray Crystallography : Resolves stereochemistry and confirms sulfonamide geometry (if crystalline) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
- Storage : In amber glass bottles under nitrogen at 2–8°C to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How does the sulfonamide group influence biological activity in target interactions?
- Methodological Answer : The 4-fluorophenylsulfonamide moiety enhances binding to serine proteases or kinases via:
- Hydrogen Bonding : Sulfonyl oxygen interactions with catalytic residues (e.g., Tyr, His).
- Fluorine Effects : Electronegative fluorine improves membrane permeability and metabolic stability.
- Experimental Validation : Docking studies (AutoDock Vina) and enzymatic assays (IC determination) compare activity against non-fluorinated analogs .
Q. What stability challenges arise under varying pH and temperature conditions?
- Methodological Answer :
- Acidic Conditions : Boc group hydrolyzes at pH < 3, releasing piperidine. Monitor via TLC (silica gel, ninhydrin staining) .
- Thermal Stability : Decomposition above 80°C (TGA analysis). Store at ≤25°C.
- Light Sensitivity : UV-Vis spectroscopy shows degradation under UV light; use amber glass for storage .
Q. How can structure-activity relationship (SAR) studies optimize this compound?
- Methodological Answer : Modify substituents and compare bioactivity:
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Issue : Discrepancies in H NMR integration ratios.
- Solution : Confirm sample purity via HPLC-MS. Re-run NMR with higher field strength (500 MHz+) and deuterated solvents to eliminate solvent peaks .
- Dynamic Effects : Rotameric interconversion of the sulfonamide group may broaden peaks; use variable-temperature NMR .
Q. What is the impact of stereochemistry on biological activity?
- Methodological Answer :
- Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to isolate (R)- and (S)-isomers.
- Activity Comparison : Test enantiomers in cellular assays (e.g., IC in cancer cell lines). The (R)-enantiomer often shows 5–10x higher potency due to better target fitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
